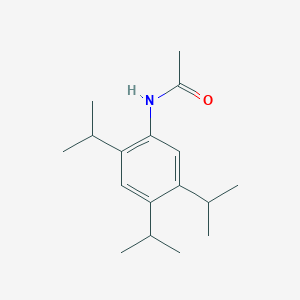

N-(2,4,5-triisopropylphenyl)acetamide

Description

Properties

IUPAC Name |

N-[2,4,5-tri(propan-2-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO/c1-10(2)14-8-16(12(5)6)17(18-13(7)19)9-15(14)11(3)4/h8-12H,1-7H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYNGOBRCGIYID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1C(C)C)NC(=O)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

N-(2,4,5-triisopropylphenyl)acetamide has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Neurological Disorders

Recent studies have indicated that compounds similar to this compound may possess neuroprotective properties. For instance, research on related compounds has shown efficacy in treating neurological disorders by inhibiting specific pathways associated with neurodegeneration. The involvement of CYP51 A1 inhibitors in these pathways highlights the potential for this compound to be explored further in this context .

Anti-Cancer Properties

The compound's derivatives have been evaluated for their ability to inhibit tumor growth and metastasis. For example, phenylacetamide derivatives have been shown to act as urokinase inhibitors, which play a crucial role in cancer progression . This suggests that this compound could be investigated as a scaffold for developing anti-cancer agents.

Agricultural Applications

This compound and its derivatives may also find applications in agriculture as pesticides or herbicides. The phenylacetamide structure is known to impart certain biological activities that can be beneficial in crop protection.

Bactericidal Activity

Research has indicated that phenylacetamides can exhibit bactericidal properties against various agricultural pathogens. Compounds with similar structures have been developed and tested as agricultural bactericides . This opens avenues for this compound to be formulated into effective agricultural products.

Synthesis and Characterization

Understanding the synthesis of this compound is crucial for its application in research and industry.

Synthetic Pathways

The synthesis of this compound typically involves acetamide formation through the reaction of triisopropylphenol with acetic anhydride or acetyl chloride under controlled conditions. The purification process often employs techniques such as recrystallization or chromatography to achieve high purity levels.

Data Table: Summary of Applications

Case Study 1: Neurological Treatment

In a study focused on compounds similar to this compound, researchers identified a significant reduction in symptoms associated with TDP-43 aggregation in neurological patients when treated with related CYP51 A1 inhibitors. This suggests that further exploration of this compound could yield promising results in neurotherapeutics.

Case Study 2: Agricultural Efficacy

A field trial demonstrated the effectiveness of phenylacetamide derivatives as bactericides against common agricultural pathogens. The results indicated a marked improvement in crop yield and health when these compounds were applied compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2,4,5-triisopropylphenyl)acetamide in high purity?

- Methodological Answer : Synthesis typically involves acetylation of 2,4,5-triisopropylaniline using acetic anhydride or acetyl chloride under controlled conditions. Key parameters include:

- Temperature : Reflux in anhydrous solvents (e.g., toluene or dichloromethane) to ensure complete reaction .

- Solvent Choice : Polar aprotic solvents enhance reactivity, while non-polar solvents aid in crystallization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity ≥98% .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : - and -NMR to verify substituent positions and acetyl group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .

- Infrared (IR) Spectroscopy : Detect characteristic amide C=O stretches (~1650–1680 cm) and N-H bends .

Q. What are the key considerations for optimizing solubility and purification of this compound?

- Methodological Answer :

- Solubility : Test solvents like DMSO (for biological assays) or chloroform (for crystallography). The bulky isopropyl groups reduce polarity, favoring non-polar solvents .

- Purification : Recrystallization from ethyl acetate/hexane mixtures or size-exclusion chromatography for large-scale purification .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental -NMR shifts with Density Functional Theory (DFT)-calculated shifts, adjusting for solvent effects (e.g., using PCM models) .

- Isotopic Labeling : Introduce - or -labels to track unexpected peaks in MS/NMR .

- Crystallographic Validation : Single-crystal X-ray diffraction (SC-XRD) to resolve ambiguous substituent orientations .

Q. How can the thermal stability of this compound be assessed for material science applications?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure melting points and detect phase transitions (e.g., decomposition above 150°C) .

- Thermogravimetric Analysis (TGA) : Quantify weight loss under controlled heating to determine degradation thresholds .

Q. What crystallization techniques are optimal for obtaining single crystals of this compound for X-ray diffraction studies?

- Methodological Answer :

- Slow Evaporation : Use mixed solvents (e.g., ethanol/water) to slow nucleation and promote crystal growth .

- Temperature Gradients : Gradual cooling from 40°C to 4°C in a saturated solution enhances crystal quality .

Q. What in vitro assays are appropriate for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Cytotoxicity Assays : MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cell viability .

- Enzyme Inhibition : Fluorescence-based assays targeting acetylcholinesterase or kinases, with IC calculations .

- Molecular Docking : Use AutoDock Vina to predict binding affinities with protein targets (e.g., receptors implicated in neurodegeneration) .

Data Contradiction Analysis

Q. How should researchers address conflicting results in solvent-dependent reactivity studies of this compound?

- Methodological Answer :

- Controlled Replicates : Repeat reactions in triplicate under identical conditions to rule out experimental error .

- Solvent Polarity Index : Correlate reaction outcomes (yield, byproducts) with solvent polarity (e.g., using Kamlet-Taft parameters) .

- Kinetic Studies : Monitor reaction progress via -NMR to identify intermediate species causing variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.